molecular formula C21H16Cl2N4O2 B2420267 2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide CAS No. 893017-18-0

2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2420267
CAS No.: 893017-18-0
M. Wt: 427.29
InChI Key: OJYXRDYJJJKHCS-UHFFFAOYSA-N
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Description

2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H16Cl2N4O2 and its molecular weight is 427.29. The purity is usually 95%.
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Properties

IUPAC Name

2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-13-19(21(29)27(26(13)2)16-8-4-3-5-9-16)25-20(28)15(12-24)11-14-7-6-10-17(22)18(14)23/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYXRDYJJJKHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12Cl2N4OC_{16}H_{12}Cl_2N_4O, with a molecular weight of approximately 335.18 g/mol. Its structure includes a cyano group and a dichlorophenyl moiety, which are significant for its biological activity.

Biological Activity Overview

Pyrazole derivatives are known for various biological activities including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Analgesic

This specific compound has been studied for its potential in these areas.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the efficacy of pyrazole derivatives against cervical HeLa and prostate DU 205 cancer cell lines, demonstrating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated that it exhibits activity against various pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole compounds suggest strong antimicrobial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

The mechanisms by which pyrazole derivatives exert their biological effects often involve the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example, some studies suggest that these compounds may interfere with DNA synthesis or protein function in target cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A derivative exhibited cytotoxicity with IC50 values ranging from 0.22 to 0.25 μg/mL against various cancer cell lines.
    CompoundCell LineIC50 (μg/mL)
    7bHeLa0.22
    7bDU 2050.25
  • Antimicrobial Studies : Evaluation of MIC values showed significant activity against bacterial strains.
    PathogenMIC (μg/mL)
    Staphylococcus aureus0.5
    Staphylococcus epidermidis0.75

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide can inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs were evaluated against various cancer cell lines, demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This positions the compound as a candidate for developing anti-inflammatory drugs.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that yield high purity and yield . Understanding the structure activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly influence the pharmacological properties of these compounds.

Neuropharmacological Applications

Some studies have explored the potential of pyrazole derivatives in modulating cannabinoid receptors, which are critical in neuropharmacology. Compounds with similar structures have shown affinity for CB1 receptors, suggesting potential applications in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity Target IC50 Values References
AnticancerVarious cancer cell lines1.9 - 7.52 μg/mL
Anti-inflammatory5-lipoxygenase (5-LOX)In silico predictions
Cannabinoid receptor modulationCB1 receptorsHigh affinity observed

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant cytotoxicity against human colorectal cancer cells (HCT116). The study utilized various assays to confirm the mechanism of action and cellular uptake of the compound .

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives through molecular docking simulations. The results indicated that certain modifications to the compound could enhance its inhibitory effects on 5-lipoxygenase activity, marking it as a promising candidate for further development .

Q & A

Q. Table 1. Key Crystallographic Data for Related Compounds

ParameterValue (This Compound)Analog ()
Crystal SystemMonoclinic (C2/c)Monoclinic (C2/c)
a (Å)~25.225.1853
b (Å)~8.28.18108
c (Å)~21.121.0978
β (°)~119.8119.772
Dihedral Angles (°)48–8048.45–80.70

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (%)
EDC·HCl, 273 K7298
DCC, RT5885
Solvent: DCM7097
Solvent: THF4578

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